(2,2,3,3-Tetrafluorocyclobutyl)methanol

Description

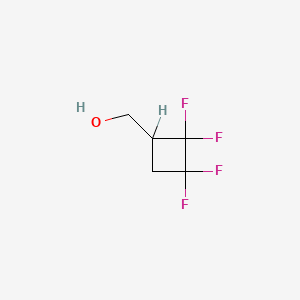

Structure

3D Structure

Properties

IUPAC Name |

(2,2,3,3-tetrafluorocyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O/c6-4(7)1-3(2-10)5(4,8)9/h3,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXNZPIYNXRZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880140 | |

| Record name | 2,2,3,3-Tetrafluorocyclobutanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-17-6 | |

| Record name | 2,2,3,3-Tetrafluorocyclobutanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=378-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanemethanol, 2,2,3,3-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanemethanol, 2,2,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,3,3-Tetrafluorocyclobutanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-tetrafluorocyclobutanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of 2,2,3,3 Tetrafluorocyclobutyl Methanol

Reactions Involving the Hydroxyl Functionality

The primary alcohol group is the most reactive site on (2,2,3,3-Tetrafluorocyclobutyl)methanol, readily participating in a variety of well-established transformations to yield esters, ethers, and oxidation products.

The hydroxyl group of this compound can be converted into esters and ethers through standard synthetic protocols. Esterification can be achieved by reaction with carboxylic acids under acidic catalysis (Fischer esterification), or more commonly, with more reactive acyl chlorides or anhydrides in the presence of a base. youtube.comresearchgate.net For example, reacting the alcohol with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) yields the corresponding ester.

A critical derivatization strategy for the hydroxyl group is its conversion into a sulfonate ester, such as a tosylate or mesylate. This is accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.com This transformation converts the poor leaving group (hydroxide) into an excellent leaving group (tosylate or mesylate), facilitating subsequent nucleophilic substitution reactions, including the synthesis of ethers (Williamson ether synthesis). masterorganicchemistry.comlibretexts.org The reaction to form a mesylate proceeds by first converting the alcohol into a methanesulfonate (B1217627) ester. wikipedia.org

| Reaction Type | Reagents | Product Type | Significance |

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester | Direct attachment of carboxylate groups. |

| Esterification | Acyl Chloride, Base (e.g., Pyridine) | Ester | High-yielding, common laboratory method. |

| Sulfonylation | Methanesulfonyl Chloride (MsCl), Pyridine | Mesylate | Forms an excellent leaving group for Sₙ2 reactions. libretexts.orgwikipedia.org |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl), Pyridine | Tosylate | Forms an excellent leaving group for Sₙ2 reactions. masterorganicchemistry.com |

This table presents representative, generalized reactions applicable to primary alcohols like this compound based on standard organic chemistry principles.

As a primary alcohol, this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions employed.

Mild oxidizing agents are used to achieve partial oxidation to the aldehyde, (2,2,3,3-Tetrafluorocyclobutyl)carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or specialized methods like TEMPO-catalyzed oxidation are effective for this transformation, often requiring careful control to prevent over-oxidation to the carboxylic acid. d-nb.infopassmyexams.co.uk The aldehyde must often be removed from the reaction as it forms to prevent this subsequent oxidation. passmyexams.co.uk

Stronger oxidizing agents, such as potassium dichromate acidified with sulfuric acid, will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, (2,2,3,3-Tetrafluorocyclobutyl)carboxylic acid. passmyexams.co.uk

While the alcohol itself is not subject to reduction, its oxidized derivatives can be reduced. The aldehyde and carboxylic acid (or its ester derivatives) can be readily reduced back to this compound using common reducing agents like sodium borohydride (B1222165) (for the aldehyde) or the more powerful lithium aluminum hydride (for the acid and esters). semanticscholar.org

| Transformation | Typical Reagents | Product | Notes |

| Partial Oxidation | PCC; TEMPO/NaOCl | (2,2,3,3-Tetrafluorocyclobutyl)carbaldehyde | Reaction must be controlled to prevent over-oxidation. d-nb.infopassmyexams.co.uk |

| Full Oxidation | K₂Cr₂O₇, H₂SO₄; KMnO₄ | (2,2,3,3-Tetrafluorocyclobutyl)carboxylic acid | Uses strong, excess oxidizing agent. passmyexams.co.uk |

| Reduction of Aldehyde | NaBH₄, Methanol (B129727) | This compound | Standard reduction of an aldehyde to a primary alcohol. semanticscholar.org |

| Reduction of Carboxylic Acid | LiAlH₄, then H₃O⁺ | This compound | Requires a strong reducing agent. |

This table outlines expected oxidation and reduction pathways based on established reactivity of primary alcohols and their derivatives.

Advanced Spectroscopic and Analytical Characterization in Research of 2,2,3,3 Tetrafluorocyclobutyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for the structural elucidation of organic molecules. For fluorinated compounds, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F nuclei, are indispensable for a complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are foundational techniques for characterizing the organic scaffold of (2,2,3,3-Tetrafluorocyclobutyl)methanol and its derivatives.

In the ¹H NMR spectrum of this compound, the signals for the methylene (B1212753) protons of the CH₂OH group and the methine proton on the cyclobutane (B1203170) ring are of key diagnostic value. The chemical shift of these protons is influenced by the strong electron-withdrawing effect of the adjacent fluorine atoms. The methylene protons (—CH₂—OH) typically appear as a doublet, due to coupling with the adjacent cyclobutyl methine proton. The methine proton (—CH—) signal is often a more complex multiplet due to coupling with both the methylene protons and the fluorine atoms on the neighboring carbons.

¹³C NMR provides complementary information, showing distinct signals for each carbon environment. The carbon atom attached to the hydroxyl group (—CH₂OH) and the carbon atoms of the cyclobutane ring, particularly those bonded to fluorine (—CF₂—), exhibit characteristic chemical shifts. The chemical shifts of residual protons in common deuterated solvents are well-documented and crucial for accurate spectral interpretation. illinois.eduwashington.edupitt.edusigmaaldrich.com For instance, in Deuterated Chloroform (CDCl₃), the residual solvent peak appears at approximately 7.26 ppm in ¹H NMR and 77.23 ppm in ¹³C NMR. washington.edusigmaaldrich.com

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Moiety. Note: Exact chemical shifts (δ) are dependent on the solvent and specific derivative structure. Values are illustrative.

| Proton (¹H) | Typical Chemical Shift (ppm) | Carbon (¹³C) | Typical Chemical Shift (ppm) |

| —CH — (cyclobutyl) | 2.5 - 3.5 (multiplet) | C H (cyclobutyl) | 35 - 50 |

| —CH ₂OH | 3.6 - 4.0 (doublet) | C H₂OH | 60 - 70 |

| —OH | Variable (broad singlet) | —C F₂— | 115 - 130 (triplet, due to C-F coupling) |

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a critical tool for the characterization of this compound and its derivatives. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making it an excellent probe for structural and conformational analysis. nih.govcnr.it

For this compound, the four fluorine atoms are chemically equivalent due to the plane of symmetry in the molecule, which would ideally result in a single signal. However, coupling to the adjacent protons often leads to more complex splitting patterns. The chemical shifts are typically reported relative to a standard such as CFCl₃ (0 ppm) or C₆F₆ (-164.9 ppm). colorado.edu The significant chemical shift dispersion observed in ¹⁹F NMR is a key advantage for resolving different fluorinated species in a mixture. nih.gov

When one-dimensional NMR spectra become crowded or when complex coupling patterns need to be deciphered, two-dimensional (2D) NMR techniques are employed. huji.ac.ilwikipedia.org These methods provide correlation maps between nuclei, revealing connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through 2-3 bonds). wikipedia.orgsdsu.edu For a derivative of this compound, a COSY spectrum would show a cross-peak between the methine proton of the cyclobutane ring and the protons of the attached methylene group, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear 2D experiment that correlates protons with directly attached heteronuclei, most commonly ¹³C. wikipedia.orglibretexts.org An HSQC spectrum is invaluable for unambiguously assigning the proton and carbon signals of the this compound framework. libretexts.org Each cross-peak represents a direct C-H bond. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). sdsu.eduyoutube.com HMBC is crucial for piecing together the entire molecular structure, especially for identifying quaternary carbons and linking different structural fragments in more complex derivatives. libretexts.orgyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers significant structural information. libretexts.org

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. Electron impact (EI) ionization often leads to predictable fragmentation of the molecule. libretexts.org Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) or cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orgyoutube.com The fragmentation of the tetrafluorocyclobutyl ring can also produce characteristic ions. The analysis of these fragment ions helps to piece together the structure of the molecule. It is important to note that the interpretation of fragmentation can be complex, and in some cases, fragment ion structures proposed in libraries may be inaccurate. nih.govnih.gov

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound.

| Fragment | Description | Predicted m/z |

| [C₅H₆F₄O]⁺ | Molecular Ion (M⁺) | 158.03 |

| [C₅H₅F₄]⁺ | Loss of OH group | 141.03 |

| [C₅H₄F₄O]⁺ | Loss of H₂ | 156.02 |

| [CH₂OH]⁺ | Methanol (B129727) fragment | 31.02 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation of compounds from a mixture and for the assessment of purity, which is critical before spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. scharlab.com For the analysis of this compound and its derivatives, reversed-phase HPLC is commonly employed. In this mode, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of water and methanol or acetonitrile. scharlab.comrsc.org

The purity of a synthesized batch of this compound can be determined by HPLC. A pure compound will ideally show a single sharp peak at a characteristic retention time under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The presence of additional peaks would indicate impurities. HPLC is also a powerful tool for purifying the target compound from reaction byproducts or starting materials. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the study of this compound and its derivatives. This method provides critical information on the molecular weight and fragmentation patterns of analytes, which aids in their identification and structural elucidation.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. Following separation, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This high-energy ionization process induces fragmentation of the parent molecule into smaller, charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound, the molecular ion peak ([M]⁺) may be observed, though it is often of low intensity for alcohols. The fragmentation of cyclic alcohols can be complex. whitman.eduwhitman.edumorressier.com Common fragmentation pathways for alcohols include the loss of a hydrogen atom ([M-1]⁺) and the loss of a water molecule ([M-18]⁺). whitman.eduwhitman.edu Specifically for primary alcohols, a prominent peak resulting from cleavage of the bond beta to the oxygen can be expected. whitman.eduwhitman.edu

The presence of the tetrafluorocyclobutane ring introduces unique fragmentation patterns. The fragmentation of fluorinated compounds is often characterized by the loss of fluorine atoms ([M-19]⁺) or hydrogen fluoride (B91410) ([M-20]⁺). whitman.eduwhitman.edu The fragmentation of the cyclobutane ring itself can lead to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules. whitman.edu The mass spectra of perfluoroalkanes and cyclic fluorocarbons show that fragments of the type [CₙF₂ₙ₊₁]⁺ and [CₙF₂ₙ₋₁]⁺ tend to be abundant. fluorine1.rufluorine1.runist.gov

A hypothetical fragmentation pattern for this compound is presented below, based on established fragmentation principles for similar structures.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 176 | [C₅H₆F₄O]⁺ | Molecular Ion ([M]⁺) |

| 175 | [C₅H₅F₄O]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 158 | [C₅H₆F₄]⁺ | Loss of water ([M-H₂O]⁺) |

| 157 | [C₅H₅F₄]⁺ | Loss of a hydroxyl radical ([M-OH]⁺) |

| 145 | [C₄H₄F₄]⁺ | Loss of the CH₂OH group |

| 127 | [C₄H₅F₃]⁺ | Ring fragmentation and rearrangement |

| 100 | [C₄H₄F₂]⁺ | Loss of HF from a larger fragment |

| 69 | [CF₃]⁺ | Fragmentation of the fluorinated ring |

| 31 | [CH₂OH]⁺ | Alpha-cleavage, characteristic of primary alcohols whitman.eduwhitman.edu |

This table is a predictive model based on known fragmentation patterns of analogous compounds and has not been generated from experimental data for this compound.

Other Advanced Analytical Methods in the Study of Fluorinated Compounds

Beyond GC-MS, a range of other advanced analytical techniques are indispensable for the comprehensive characterization of this compound and its derivatives. These methods provide complementary information regarding the compound's structure, purity, and physicochemical properties.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable for the analysis of less volatile or thermally unstable derivatives of this compound. LC-MS methods, often employing soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can generate protonated molecules or adduct ions with minimal fragmentation, providing clear molecular weight information. chromatographyonline.comshimadzu.comresearchgate.netacs.org For fluorinated alcohols, LC-MS/MS methods have been developed for sensitive and selective quantification. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS) , such as that performed on Time-of-Flight (TOF) or Orbitrap instruments, provides highly accurate mass measurements. nih.govnih.govresearchgate.net This precision allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for confirming the chemical formula of novel compounds and identifying unknown impurities. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. ¹⁹F NMR is especially informative for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. nih.govrsc.orgicpms.czrsc.org The chemical shifts and coupling constants in the ¹⁹F NMR spectrum provide detailed information about the electronic environment of each fluorine atom in the molecule, including their positions on the cyclobutane ring. researchgate.nettandfonline.com ¹H and ¹³C NMR are also used to characterize the non-fluorinated parts of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. youtube.comyoutube.com For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group and the C-F stretching vibrations of the fluorinated cyclobutane ring. rsc.orgnih.govbenthamopen.com The position and intensity of these bands can provide insights into the molecular structure and intermolecular interactions.

Table 2: Key Spectroscopic Data for the Characterization of this compound

| Analytical Technique | Expected Observation | Significance |

| ¹⁹F NMR | Multiple signals in the range of -120 to -140 ppm | Confirms the presence and provides information on the chemical environment of the fluorine atoms. researchgate.nettandfonline.com |

| ¹H NMR | Signals corresponding to the CH₂, CH, and OH protons | Characterizes the hydrocarbon portions of the molecule. |

| ¹³C NMR | Signals for the different carbon environments | Provides a carbon skeleton map of the molecule. |

| FTIR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2900 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹) rsc.orgnih.govbenthamopen.com | Identifies key functional groups. |

| High-Resolution MS | Accurate mass measurement of the molecular ion | Confirms the elemental composition and molecular formula. nih.govnih.govresearchgate.net |

These advanced analytical methods, when used in concert, provide a robust framework for the definitive characterization of this compound and its derivatives, ensuring a thorough understanding of their chemical identity and purity.

Applications of 2,2,3,3 Tetrafluorocyclobutyl Methanol in Contemporary Chemical Research

Contributions to Medicinal Chemistry and Drug Discovery

The introduction of fluorinated motifs is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The rigid, three-dimensional structure of the cyclobutane (B1203170) ring, combined with the strong electron-withdrawing effects of the fluorine atoms, makes the (2,2,3,3-tetrafluorocyclobutyl) group a desirable component in the design of novel therapeutics.

Scaffold Design for Bioactive Molecules

The cyclobutane scaffold provides a unique three-dimensional conformation and stereochemical arrangement that is increasingly utilized in the design of bioactive molecules. nih.gov Its rigid and puckered structure offers a level of conformational restriction that can be advantageous for optimizing ligand-receptor interactions. nih.gov The (2,2,3,3-Tetrafluorocyclobutyl)methanol scaffold, in particular, serves as a versatile starting point for the synthesis of more complex molecules. This is because the hydroxyl group can be readily converted into other functional groups, allowing for the exploration of a wide range of chemical space. nih.gov While direct incorporation of the this compound scaffold into a marketed drug is not yet prevalent, the use of fluorinated cyclobutane cores is a growing area of interest. For instance, fluorinated cyclobutane derivatives have been investigated as core structures in the development of various therapeutic agents. acs.org The rationale behind using such scaffolds is to improve properties like metabolic stability and cell permeability by introducing a sp3-rich, fluorinated motif. acs.org

Development of Fluorinated Derivatives as Pharmaceutical Building Blocks

This compound is a key example of a fluorinated building block used in pharmaceutical research. researchgate.net The synthesis of such building blocks is a critical step in drug discovery, as it allows for the systematic introduction of fluorinated fragments into lead compounds. uic.edu The development of synthetic methods to produce these building blocks on a gram to multigram scale is an active area of research, enabling their broader application in medicinal chemistry programs. uic.edu The use of fluorinated building blocks remains a dominant strategy in drug discovery for creating new chemical entities with improved properties. researchgate.net These building blocks, including fluorinated cyclobutane derivatives, are designed to be readily incorporated into larger molecules through various chemical transformations. researchgate.net

Role in Modulating Biological Activity and Metabolic Stability

The incorporation of fluorine into a drug candidate can significantly modulate its biological activity and metabolic stability. nih.govnih.gov The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prolong the half-life of a drug. nih.gov Specifically, the replacement of a metabolically vulnerable group, such as a gem-dimethyl group, with a difluorinated cyclobutyl analogue has been shown to improve metabolic stability and in vivo exposure. nih.gov

Studies comparing the metabolic stability of compounds with and without fluorinated cyclobutane rings have demonstrated the positive impact of this moiety. For example, the replacement of a tert-butyl group with a CF3-cyclobutane analogue has been shown to increase metabolic stability in certain compounds. nih.gov In one study, the intrinsic clearance (CLint) of a model compound was significantly reduced upon this substitution, indicating enhanced metabolic stability. nih.gov However, it is important to note that the effect can be context-dependent, with some instances showing a decrease in metabolic stability. nih.govnih.gov

Table 1: Comparison of Metabolic Stability of tert-Butyl vs. CF3-Cyclobutane Analogues

| Parent Compound | tert-Butyl Analogue CLint (mg min⁻¹ µL⁻¹) | CF3-Cyclobutane Analogue CLint (mg min⁻¹ µL⁻¹) | Change in Metabolic Stability | Reference |

|---|---|---|---|---|

| Model Compound 40 | 12 | 1 | Increased | nih.govnih.gov |

| Butenafine | 30 | 21 | Increased | nih.govnih.gov |

| Model Compound 37 | 11 | 16 | Decreased | nih.govnih.gov |

This table is interactive. You can sort and filter the data by clicking on the headers.

Application in Imaging Agents, such as Positron Emission Tomography (PET)

Fluorine-18 (B77423) (¹⁸F) is a widely used radionuclide for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool. nih.gov The development of novel ¹⁸F-labeled PET tracers is crucial for visualizing and understanding disease processes at the molecular level. nih.gov The building block approach, where a fluorine-18 labeled synthon is prepared and then coupled to a larger molecule, is a common strategy in PET tracer synthesis. nih.govrsc.org

Fluorinated cyclobutane derivatives are emerging as valuable building blocks for the synthesis of PET tracers. The rationale for their use includes the potential for increased metabolic stability of the resulting tracer. For instance, researchers have hypothesized that replacing a ¹⁸F-alkyl chain with a ¹⁸F-cycloalkyl group, such as a fluorinated cyclobutane, could enhance the tracer's in vivo stability. nih.gov A notable example is the synthesis of syn- and anti-1-amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), which have shown promise as PET ligands for tumor detection. nih.gov These tracers demonstrated high uptake in tumor tissue and favorable tumor-to-brain uptake ratios in preclinical models. nih.gov

Table 2: Examples of Fluorinated Cyclobutane-Based PET Tracers

| PET Tracer | Target/Application | Key Findings | Reference |

|---|---|---|---|

| syn-1-amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid ([¹⁸F]16) | Brain Tumor Imaging | High tumor uptake; Tumor-to-brain ratio of 7:1 at 60 min. | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the headers.

Bioisosteric Replacement Strategies in Drug Design

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a fundamental strategy in drug design to optimize lead compounds. acs.org The tetrafluorocyclobutyl group can be considered a bioisostere for other common chemical motifs. For example, a 1,3-disubstituted cyclobutane can serve as a bioisosteric replacement for a meta-substituted benzene (B151609) ring, with studies showing that this substitution has a minimal effect on bioactivity. acs.org The goal of such a replacement is often to improve physicochemical properties like solubility or metabolic stability while maintaining or improving the desired biological activity. acs.org The replacement of a tert-butyl group with a trifluoromethyl-cyclobutane has also been explored as a bioisosteric replacement strategy. nih.gov

Utility in Agrochemical Sciences

The introduction of fluorine-containing moieties is also a highly successful strategy in the development of modern agrochemicals, with a significant percentage of commercial pesticides containing at least one fluorine atom. nih.gov Fluorination can enhance the efficacy, selectivity, and stability of active ingredients. nih.gov While specific examples of this compound being used in commercial agrochemicals are not widely documented in publicly available literature, the principles that make fluorinated compounds attractive in pharmaceuticals also apply to agrochemicals. The incorporation of fluorinated groups, such as a tetrafluorocyclobutyl moiety, can lead to compounds with improved properties. For example, trifluoromethyl-containing pyridines are a key structural motif in many active agrochemical ingredients. nih.gov The development of novel fluorinated building blocks is therefore of high interest to the agrochemical industry for the synthesis of new and improved crop protection agents. researchgate.net

Design of Novel Agrochemical Active Ingredients

The introduction of fluorinated moieties into agrochemical candidates is a widely used strategy to enhance their biological efficacy. researchgate.net The fluorine atoms in this compound can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes, which are critical for the development of new and effective pesticides. nih.gov While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the use of fluorinated cyclobutane derivatives, in general, is a growing area of interest in medicinal and agrochemical chemistry. researchgate.netbohrium.com

Research has shown that the cyclobutane scaffold itself is a valuable structural motif in bioactive compounds. nih.gov The unique three-dimensional conformation and stereochemical properties of the cyclobutane ring can be exploited to create molecules with improved biological activity. nih.gov For instance, patents describe the synthesis of pyrethroid insecticides like transfluthrin (B58387) and tefluthrin, which utilize fluorinated benzyl (B1604629) alcohol derivatives, indicating the importance of fluorinated alcohols in this class of compounds. google.com The synthesis of various fluorinated cyclobutane building blocks, including alcohols, has been a focus of research to provide a toolbox for medicinal and agrochemical chemists. researchgate.net

Impact on Bioactivity and Environmental Persistence

The presence of the tetrafluorocyclobutyl group is expected to have a significant impact on the bioactivity and environmental persistence of molecules that contain it. Fluorination is known to often increase the metabolic stability of a compound by blocking sites susceptible to enzymatic degradation. nih.gov This can lead to a longer-lasting effect of the active ingredient. The strong carbon-fluorine bond is generally resistant to cleavage, which contributes to the persistence of many fluorinated compounds in the environment. nih.govnih.gov

The environmental fate of fluorinated compounds is a complex issue. While increased stability can be advantageous for the efficacy of an agrochemical, it can also lead to concerns about long-term environmental impact. nih.gov The biodegradation of polyfluorinated compounds is often incomplete and may not lead to full mineralization. nih.gov However, the presence of other functional groups in the molecule can provide entry points for microbial degradation. nih.gov For instance, the biodegradation of fluorotelomer alcohols has been shown to occur, although it can lead to the formation of persistent perfluorinated carboxylic acids. nih.gov The specific degradation pathways and environmental impact of agrochemicals containing the this compound moiety would require dedicated studies.

Integration into Materials Science and Polymer Chemistry

The unique properties of the (2,2,3,3-tetrafluorocyclobutyl) group make it an attractive building block for the synthesis of advanced materials. The high electronegativity of fluorine and the compact structure of the cyclobutane ring can impart desirable characteristics to polymers.

Synthesis of Fluorinated Monomers and Polymers

This compound can be used as a precursor for the synthesis of fluorinated monomers, such as (2,2,3,3-Tetrafluorocyclobutyl)methyl acrylate (B77674) or methacrylate (B99206). These monomers can then be polymerized to create novel fluorinated polymers. While specific studies on the polymerization of this compound-derived monomers are not abundant, research on analogous fluorinated polymers provides insight into their potential properties. For example, poly(2,2,3,3-tetrafluoropropyl methacrylate) has been synthesized and characterized, demonstrating the feasibility of creating polymers from similar fluorinated alcohols. researchgate.net The synthesis of such polymers can be achieved through various polymerization techniques, including free-radical polymerization. researchgate.net

The general process for synthesizing a methacrylate monomer from this compound would involve the esterification of the alcohol with methacrylic acid or its derivatives. The resulting monomer can then be polymerized, potentially in the presence of an initiator.

Enhancement of Material Properties (e.g., Thermal Stability, Chemical Resistance, Dielectric Properties)

The incorporation of the tetrafluorocyclobutyl group into polymers is expected to enhance several key material properties.

Chemical Resistance: The chemical inertness of the C-F bond also imparts excellent chemical resistance to fluorinated polymers. thermofisher.comindustrialspec.com They are often resistant to a wide range of solvents, acids, and bases. researchgate.net For instance, poly(2,2,3,3-tetrafluoropropyl methacrylate) has been shown to have good resistance to both acid and alkaline environments. researchgate.net This property is crucial for applications where the material is exposed to harsh chemical environments. thermofisher.com

Dielectric Properties: Fluorinated polymers often possess low dielectric constants, making them valuable materials for applications in electronics and telecommunications. researchgate.netspecialchem.comappstate.edumdpi.com The low polarizability of the C-F bond contributes to a lower dielectric constant. researchgate.net The introduction of fluorine can also create more free volume within the polymer structure, which further reduces the dielectric constant. mdpi.com While specific data for polymers from this compound is not available, the general trend for fluorinated polymers suggests they would have favorable dielectric properties. appstate.edu

Table 1: Properties of an Analogous Fluorinated Polymer - Poly(2,2,3,3-tetrafluoropropyl methacrylate)

| Property | Value/Description | Reference |

| Glass Transition Temperature (Tg) | 74.2 °C | researchgate.net |

| Hydrophobicity/Oleophobicity | Excellent | researchgate.net |

| Chemical Resistance | Good resistance to acid and alkaline environments | researchgate.net |

| Melt Flowability | Comparatively inferior | researchgate.net |

Emerging Applications and Niche Research Areas

The unique combination of properties offered by the (2,2,3,3-tetrafluorocyclobutyl) moiety opens up possibilities for its use in various niche research areas. The development of new synthetic methodologies to access chiral fluorinated cyclobutane derivatives is an active area of research, with potential applications in asymmetric synthesis and the creation of novel pharmaceuticals. nih.gov

The incorporation of such fluorinated building blocks into liquid crystals is another potential area of exploration, as the fluorine atoms can significantly influence the mesomorphic properties. google.com Furthermore, the use of fluorinated alcohols in reactions like the Mitsunobu reaction is being explored for the synthesis of a variety of functional and potentially biologically active compounds. researchgate.net As synthetic methods for fluorinated cyclobutanes become more advanced, it is likely that this compound and its derivatives will find applications in a wider range of specialized fields. researchgate.netbohrium.com

Theoretical and Computational Studies of 2,2,3,3 Tetrafluorocyclobutyl Methanol Systems

Quantum Chemical Calculations and Molecular Modeling for Conformational Analysis and Electronic Structure

Quantum chemical calculations and molecular modeling are indispensable tools for dissecting the conformational preferences and electronic landscape of (2,2,3,3-Tetrafluorocyclobutyl)methanol. The puckered nature of the cyclobutane (B1203170) ring, coupled with the stereoelectronic influence of the fluorine and hydroxymethyl substituents, gives rise to a complex potential energy surface with multiple conformers.

Computational studies on analogous 2-substituted cyclobutane-α-amino acid derivatives have demonstrated the power of Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations in elucidating conformational preferences in both the gas phase and in solution. nih.govacs.org These studies reveal that substituents on the cyclobutane ring can modulate the ring-puckering. acs.org For this compound, DFT methods, such as B3LYP with a suitable basis set like 6-311+G**, would be employed to locate and characterize the energy minima corresponding to different conformers. nih.gov

The analysis would focus on the dihedral angles defining the ring pucker and the orientation of the hydroxymethyl group. It is anticipated that the gauche effect, arising from the interaction of the C-F and C-O bonds, would play a significant role in determining the most stable conformations. Computational analysis of related fluorinated cyclobutanes has shown that conformation has a decisive influence on physicochemical properties like lipophilicity. researchgate.netnih.gov

Table 1: Representative Computational Approaches for Conformational Analysis

| Computational Method | Information Yielded | Relevant Findings for Fluorinated Cyclobutanes |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries, relative energies of conformers, vibrational frequencies | Determines the most stable conformers and the energy barriers between them. nih.gov |

| Ab initio Methods (e.g., MP2) | High-accuracy electronic structure and energies | Provides a benchmark for DFT results and a more precise understanding of electron correlation effects. nih.gov |

| Molecular Dynamics (MD) | Conformational dynamics in solution | Simulates the behavior of the molecule over time in a solvent, revealing accessible conformations and their populations. acs.org |

The electronic structure of this compound is profoundly influenced by the high electronegativity of the fluorine atoms. Quantum chemical calculations can map the electron density distribution, electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). Such calculations have been performed for various fluorinated organic molecules to understand their reactivity and intermolecular interactions. researchgate.netmdpi.comscispace.com The strong electron-withdrawing nature of the tetrafluorocyclobutyl group is expected to lower the energy of both the HOMO and LUMO, potentially impacting the molecule's reactivity and metabolic stability.

Reaction Mechanism Elucidation for Synthetic Pathways and Transformations

Computational chemistry plays a crucial role in understanding the mechanisms of reactions involved in the synthesis and transformation of this compound. While specific studies on this exact molecule are not prevalent, the principles can be inferred from research on related fluorinated compounds. researchgate.netresearchgate.net

The synthesis of fluorinated cyclobutanes often involves nucleophilic fluorination reactions. researchgate.net Theoretical calculations can model the transition states and reaction profiles of these processes, providing insights into the reaction kinetics and stereoselectivity. For instance, the use of tetramethylammonium (B1211777) fluoride (B91410) (TMAF) as a fluorinating agent has been reported for the synthesis of fluorinated cyclobutanes, and computational studies could elucidate the role of the reagent and solvent in the reaction mechanism. researchgate.net

Transformations of the hydroxyl group in this compound, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to other functional groups, can also be modeled. DFT calculations, for example, have been used to study the decomposition mechanisms of halogenated alcohols, revealing the influence of water on the reaction pathways. nih.govresearchgate.net

Table 2: Key Synthetic Reactions and Mechanistic Insights from Computational Studies

| Reaction Type | Computational Approach | Mechanistic Insights |

|---|---|---|

| Nucleophilic Fluorination | DFT (Transition State Search) | Elucidation of reaction barriers, role of leaving group, and stereochemical outcome. researchgate.net |

| [2+2] Cycloaddition | DFT, CASSCF | Understanding the pericyclic transition state and the influence of substituents on regioselectivity and stereoselectivity. researchgate.net |

| Ring-Opening Reactions | DFT, ab initio | Predicting the activation energies and products of thermally or photochemically induced ring-opening reactions. researchgate.net |

Furthermore, computational modeling is instrumental in understanding the reaction kinetics of processes like methanol (B129727) synthesis from syngas, which, while not directly related to the synthesis of the title compound, showcases the power of these methods in predicting reaction rates and catalyst performance. researchgate.netbham.ac.ukbibliotekanauki.ploptience.commdpi.com

Structure-Activity Relationship (SAR) Studies for Fluorinated Cyclobutane Derivatives

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. The this compound scaffold is of significant interest in this regard, as the fluorinated cyclobutane moiety can serve as a metabolically stable and conformationally constrained core in drug candidates. rsc.orgnih.gov

Computational studies are integral to modern SAR investigations. By calculating various molecular descriptors, such as lipophilicity (logP), pKa, molecular shape, and electrostatic potential, researchers can build quantitative structure-activity relationship (QSAR) models. These models can then predict the activity of novel, unsynthesized derivatives.

For instance, research on fluorinated cyclobutane derivatives has shown that fluorination can significantly lower lipophilicity compared to their non-fluorinated counterparts. researchgate.net This is a desirable property in drug design, as it can improve a compound's pharmacokinetic profile. Computational analysis, in conjunction with experimental measurements, has highlighted the crucial role of molecular conformation in determining these properties. researchgate.netnih.gov

In the context of integrin antagonists, functionalized cyclobutane rings have been successfully employed as central scaffolds. rsc.orgnih.gov SAR studies on these compounds have revealed the optimal length and orientation of side chains for potent biological activity. rsc.orgnih.gov The this compound core could be incorporated into such designs, with computational docking studies predicting the binding modes and affinities of the resulting derivatives to their biological targets.

Table 3: Impact of the Tetrafluorocyclobutyl Moiety on SAR

| Property | Influence of Tetrafluorocyclobutyl Group | Implication for SAR |

|---|---|---|

| Lipophilicity (logP) | Generally lowered due to the polarity of C-F bonds. researchgate.net | Improved aqueous solubility and potentially altered absorption, distribution, metabolism, and excretion (ADME) properties. |

| Metabolic Stability | C-F bonds are strong and resistant to metabolic cleavage. The cyclobutane ring can also be more stable than other linkers. rsc.orgnih.gov | Increased half-life of the drug in the body. |

| Conformation | The puckered ring restricts the conformational freedom of attached side chains. | Precise positioning of pharmacophoric groups for optimal target interaction. |

Targeted Molecular Design and Prediction of Novel Derivatives with Desired Activities

The insights gained from quantum chemical calculations and SAR studies provide a solid foundation for the targeted molecular design of novel derivatives based on the this compound scaffold. rsc.org This rational design process aims to optimize the properties of a lead compound to achieve a desired biological effect.

Computational tools can be used to virtually screen libraries of potential derivatives, predicting their binding affinities, pharmacokinetic properties, and potential toxicities before they are synthesized. This in silico approach significantly accelerates the drug discovery process and reduces the reliance on expensive and time-consuming experimental work.

Starting with the this compound core, medicinal chemists can computationally explore a wide range of modifications. For example, the hydroxyl group could be replaced with other functional groups, such as amines, amides, or esters, to modulate hydrogen bonding interactions with a biological target. The cyclobutane ring can serve as a rigid scaffold to present these functional groups in a specific spatial orientation.

The development of machine learning models, trained on datasets of fluorinated compounds with experimentally determined properties, further enhances the predictive power of computational design. researchgate.net By inputting the structure of a novel this compound derivative, these models can rapidly estimate its lipophilicity, acidity, and other key parameters, guiding the selection of the most promising candidates for synthesis and further evaluation. researchgate.net

Table 4: Strategies for Targeted Molecular Design

| Design Strategy | Computational Tool | Desired Outcome |

|---|---|---|

| Scaffold Hopping | Molecular Similarity Searching | Identification of novel core structures with similar properties to known active compounds. |

| Fragment-Based Design | Docking, Molecular Dynamics | Building a potent inhibitor by combining small molecular fragments that bind to adjacent pockets of a target protein. |

| Bioisosteric Replacement | QSAR, Free Energy Perturbation | Replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics. The tetrafluorocyclobutyl group itself can be considered a bioisostere for other molecular scaffolds. |

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Achievements

The current research landscape for (2,2,3,3-Tetrafluorocyclobutyl)methanol is in its nascent stages. Direct studies on this specific alcohol are scarce in publicly accessible literature. However, the broader field of fluorinated cyclobutane (B1203170) derivatives is an active area of investigation, particularly in medicinal chemistry. researchgate.netresearchgate.netpharmablock.comnih.gov The key achievement in this related space is the recognition that the incorporation of fluorinated cyclobutane moieties can significantly enhance the metabolic stability, potency, and pharmacokinetic profiles of drug candidates. researchgate.netpharmablock.com For instance, the replacement of a cyclohexane (B81311) ring with a difluorocyclobutane ring in the development of the IDH1 inhibitor ivosidenib (B560149) led to improved metabolic stability. pharmablock.com While not directly involving the tetrafluoro-substituted methanol (B129727), this highlights the value of the core scaffold.

The synthesis of related fluorinated cyclobutane structures, such as 3-fluorocyclobutanecarboxylic acid and various fluorinated cyclobutylamines, has been reported, demonstrating the feasibility of accessing this class of compounds. researchgate.netresearchgate.net The primary synthetic strategies involve cycloaddition reactions and nucleophilic fluorination methods. researchgate.netbyu.edu Specifically, the [2+2] cycloaddition of tetrafluoroethylene (B6358150) with appropriate alkenes is a known method for constructing the tetrafluorocyclobutane ring. byu.edu

Unexplored Avenues in Synthesis and Derivatization Methodologies

The synthesis of this compound itself remains an area requiring detailed investigation. A plausible and unexplored synthetic route could involve the [2+2] cycloaddition of tetrafluoroethylene with allyl alcohol. While the cycloaddition of tetrafluoroethylene with butadiene is known to favor the [2+2] adduct, the specific conditions and regioselectivity for the reaction with allyl alcohol would need to be optimized. byu.eduresearchgate.net

Another potential, yet underexplored, synthetic pathway is the reduction of a corresponding carboxylic acid, 2,2,3,3-tetrafluorocyclobutanecarboxylic acid. The synthesis of this carboxylic acid could potentially be achieved through the oxidation of this compound or via the hydrolysis of its nitrile derivative, (2,2,3,3-Tetrafluorocyclobutyl)acetonitrile. The reduction of carboxylic acids to primary alcohols is a well-established transformation, typically employing powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.ukdocbrown.info The application of milder and more selective reducing agents for this specific substrate is an area for future research. core.ac.uk

The derivatization of this compound is a largely uncharted territory. Standard reactions for primary alcohols could be explored, such as:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. masterorganicchemistry.comyoutube.com This would open avenues to a wide range of functionalized molecules.

Etherification: Formation of ethers through Williamson ether synthesis or other methods.

Oxidation: Controlled oxidation to the corresponding aldehyde or carboxylic acid would provide access to other important building blocks.

Halogenation: Conversion of the hydroxyl group to a halide would enable further nucleophilic substitution reactions.

The reactivity of the tetrafluorocyclobutyl ring under these derivatization conditions would need to be carefully evaluated to ensure its stability.

Prospective Roles in Interdisciplinary Research, including Chemical Biology and Nanotechnology

The unique properties of the tetrafluorocyclobutyl moiety suggest several exciting prospective roles for this compound and its derivatives in interdisciplinary research.

In chemical biology , this compound could serve as a valuable building block for creating novel probes and bioactive molecules. The introduction of the tetrafluorocyclobutyl group can modulate lipophilicity, metabolic stability, and binding interactions. mdpi.com Derivatives of this compound could be incorporated into peptides or small molecules to study protein-ligand interactions or to develop new therapeutic agents. rsc.org The fluorinated motif could also serve as a reporter group for ¹⁹F NMR studies, enabling the investigation of biological processes in a non-invasive manner.

In the field of nanotechnology , this compound and its derivatives could be used to functionalize the surface of nanoparticles. The hydrophobic and lipophobic nature of the fluorinated group could be exploited to create materials with unique self-assembly properties or to develop novel drug delivery systems. For instance, polymers derived from methacrylate (B99206) esters of this alcohol could form the basis for new fluorinated polymers with interesting thermal and surface properties. researchgate.net

Challenges and Opportunities in the Development of this compound-Based Compounds

The development of compounds based on this compound is not without its challenges. The primary hurdle is the current lack of efficient and scalable synthetic routes to the parent alcohol. Overcoming this synthetic challenge is the first and most critical step. The stability of the highly strained and electron-deficient cyclobutane ring during subsequent chemical transformations also needs to be carefully considered.

Despite these challenges, the opportunities are significant. The successful development of synthetic methodologies would unlock a new class of building blocks for medicinal chemistry and materials science. The unique physicochemical properties imparted by the tetrafluorocyclobutyl group offer the potential to create molecules with enhanced performance characteristics. The exploration of its use in creating novel polymers, liquid crystals, and bioactive compounds presents a fertile ground for innovation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.